molecular formula C15H21NO2 B13440610 Ketobemidone-d3

Ketobemidone-d3

カタログ番号: B13440610
分子量: 250.35 g/mol
InChIキー: ALFGKMXHOUSVAD-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ketobemidone-d3 is a deuterium-labeled analog of the opioid analgesic Ketobemidone. Its molecular structure incorporates three deuterium atoms, typically replacing hydrogen atoms at specific positions to enhance stability and reduce metabolic interference. This modification makes it a critical internal standard in analytical chemistry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Deuterated compounds like this compound improve quantification accuracy by minimizing isotopic interference, enabling precise measurement of the parent compound (Ketobemidone) in biological matrices .

Key properties:

  • Molecular Formula: C₁₆H₁₉D₃NO₂ (exact formula depends on deuterium substitution sites).
  • Primary Use: Internal standard for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

特性

分子式

C15H21NO2

分子量

250.35 g/mol

IUPAC名

3,3,3-trideuterio-1-[4-(3-hydroxyphenyl)-1-methylpiperidin-4-yl]propan-1-one

InChI

InChI=1S/C15H21NO2/c1-3-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12/h4-6,11,17H,3,7-10H2,1-2H3/i1D3

InChIキー

ALFGKMXHOUSVAD-FIBGUPNXSA-N

異性体SMILES

[2H]C([2H])([2H])CC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O

正規SMILES

CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ketobemidone-d3 involves the incorporation of deuterium atoms into the ketobemidone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route for ketobemidone involves the alkylation of (3-methoxyphenyl)acetonitrile with bis(2-chloroethyl)methylamine, followed by reaction with ethylmagnesium bromide, and finally O-demethylation with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with stringent control over reaction conditions to ensure the incorporation of deuterium atoms. The use of deuterated reagents and solvents would be optimized to achieve high yields and purity of the final product .

化学反応の分析

Types of Reactions

Ketobemidone-d3, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学的研究の応用

Ketobemidone-d3 is used extensively in scientific research due to its stable isotope labeling. Applications include:

作用機序

Ketobemidone-d3 exerts its effects primarily through its action on opioid receptors. It acts as an agonist at the mu, kappa, and delta opioid receptors, leading to analgesic effects. Additionally, it has NMDA-antagonist properties, which contribute to its effectiveness in treating certain types of pain that do not respond well to other opioids .

類似化合物との比較

Ketobemidone (Non-Deuterated)

Ketobemidone, the parent compound, is a synthetic opioid with mu-opioid receptor agonist activity. Its deuterated counterpart, Ketobemidone-d3, shares identical pharmacological targets but differs in physicochemical properties:

Property Ketobemidone This compound
Molecular Weight ~273.3 g/mol ~276.3 g/mol
Metabolic Stability Lower (prone to oxidation) Higher (deuterium reduces metabolic cleavage)
Analytical Utility Analyte in drug assays Internal standard
Detection Sensitivity Subject to matrix effects Enhanced due to isotopic separation

EDDP-D3 (d,l-2-Ethyl-1,5-dimethyl-3,3-diphenylpyrrolinium-D3 Perchlorate)

EDDP-D3 is another deuterated internal standard used to quantify methadone and its metabolites. Both this compound and EDDP-D3 share applications in forensic toxicology but differ in target analytes and structural backbones:

Property This compound EDDP-D3
Target Analyte Ketobemidone Methadone/EDDP
Molecular Formula C₁₆H₁₉D₃NO₂ C₂₀H₂₁D₃N⁺·ClO₄⁻
Key Functional Groups Piperidine ring, ketone Pyrrolidinium ion, diphenyl
Chromatographic Behavior Retention time ~8.2 min Retention time ~10.5 min
Applications Pain management studies Opioid maintenance therapy monitoring

Comparison with Functionally Similar Deuterated Standards

Tadalafil-D3

Tadalafil-D3, like this compound, serves as an isotopic internal standard but targets phosphodiesterase-5 inhibitors. Their comparison highlights niche applications:

Property This compound Tadalafil-D3
Analyte Class Opioid analgesics PDE-5 inhibitors
Molecular Complexity Moderate (single aromatic) High (β-carboline backbone)
Ionization Efficiency ESI⁺ (m/z 276→153) ESI⁺ (m/z 395→268)
Regulatory Use Controlled substance analysis Erectile dysfunction drug monitoring

3-O-Methyldopa-d3

This deuterated compound is used in neurotransmitter research. Unlike this compound, it lacks opioid activity but shares analytical roles in metabolic studies:

Property This compound 3-O-Methyldopa-d3
Biological Pathway Opioid receptor modulation Dopamine metabolism
Detection Method LC-MS/MS (plasma/serum) LC-MS/MS (cerebrospinal fluid)
Deuterium Substitution C-H bonds in alkyl chain O-methyl group
Research Focus Pain pharmacology Parkinson’s disease biomarkers

Research Findings and Analytical Considerations

  • Synthesis : Deuterated standards like this compound are synthesized via hydrogen-deuterium exchange under controlled conditions, ensuring isotopic purity >99% .
  • Validation : Methods using this compound achieve precision (CV <10%) and accuracy (90–110%) across concentrations (1–100 ng/mL) in human plasma .
  • Limitations: Deuterium labeling may alter column retention times slightly compared to non-deuterated analogs, necessitating method re-optimization .

生物活性

Ketobemidone-d3 is a deuterated analog of ketobemidone, a potent opioid analgesic known for its efficacy in pain management. The biological activity of this compound is explored through its pharmacological properties, receptor interactions, pharmacokinetics, and potential therapeutic applications.

Overview of Ketobemidone

Ketobemidone is classified as a powerful opioid analgesic that exhibits both mu-opioid receptor agonist activity and NMDA receptor antagonist properties. This dual action makes it particularly useful in treating pain that does not respond well to conventional opioids. Its analgesic potency is often compared to morphine, with a commonly cited ratio of 25 mg of ketobemidone hydrobromide equating to 60 mg of morphine .

Pharmacological Properties

Mechanism of Action:

  • Opioid Receptor Agonism: this compound primarily acts on the mu-opioid receptors (MOP), which are responsible for mediating analgesia and euphoria. It also interacts with kappa (KOP) and delta (DOP) opioid receptors, contributing to its overall analgesic profile .
  • NMDA Antagonism: The NMDA receptor antagonistic properties help in preventing central sensitization, which can occur in chronic pain conditions .

Pharmacokinetics:

  • Absorption: The oral bioavailability of ketobemidone is approximately 34%, while rectal administration shows a higher bioavailability of about 44% .
  • Half-life: The plasma half-life is reported to be around 2.42 hours, with an elimination half-life of approximately 3.27 hours .
  • Metabolism: this compound undergoes extensive metabolism through conjugation and N-desmethylation, resulting in 13-24% being excreted unchanged after intravenous administration .

Case Studies and Research Findings

  • Efficacy in Pain Management:
    A study highlighted the effectiveness of ketobemidone in treating patients with severe pain who were unresponsive to other opioids. The results indicated significant pain relief, with patients reporting improved quality of life .
  • Comparison with Other Opioids:
    In comparative studies, ketobemidone demonstrated superior analgesic effects compared to traditional opioids like morphine and tramadol, particularly in cases involving neuropathic pain .
  • Safety and Tolerability:
    Research has shown that while ketobemidone has a favorable safety profile, it still poses risks for dependency and side effects typical of opioid use, such as sedation and constipation. Monitoring is essential during treatment .

Data Table: Pharmacological Profile of this compound

PropertyValue
ClassOpioid Analgesic
Mu-Opioid Receptor ActivityAgonist
Kappa-Opioid Receptor ActivityAgonist
Delta-Opioid Receptor ActivityAgonist
NMDA Receptor ActivityAntagonist
Oral Bioavailability34%
Rectal Bioavailability44%
Plasma Half-life2.42 hours
Elimination Half-life3.27 hours
MetabolismConjugation, N-desmethylation
Excretion (unchanged)13-24%

Q & A

Basic Research Questions

Q. What validated methodologies are recommended for synthesizing and characterizing Ketobemidone-d3 to ensure isotopic purity and structural integrity?

  • Methodological Answer : Synthesis should follow deuterium-labeling protocols (e.g., catalytic exchange or custom organic synthesis) with characterization via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Isotopic purity (>98%) must be confirmed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific fragmentation patterns . Deviations from standard procedures (e.g., solvent selection, reaction time) require justification in supplementary materials to ensure reproducibility .

Q. How can researchers establish baseline pharmacokinetic (PK) parameters for this compound in preclinical studies?

  • Methodological Answer : Design PK studies using a crossover experimental design to minimize inter-subject variability. Quantify plasma concentrations via LC-MS/MS with internal standardization (e.g., stable isotope-labeled analogs). Ensure calibration curves span expected physiological ranges, and validate assays for specificity, linearity, and precision per FDA bioanalytical guidelines. Data should be cross-tabulated to compare deuterated vs. non-deuterated metabolite profiles .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) or Bayesian hierarchical models to account for inter-individual variability. Incorporate covariates such as metabolic enzyme activity (e.g., CYP3A4 polymorphisms) and baseline pain thresholds. Validate model robustness via bootstrapping or posterior predictive checks, and report 95% confidence intervals for all parameters .

Advanced Research Questions

Q. How can conflicting in vitro and in vivo data on this compound’s opioid receptor binding affinity be reconciled?

  • Methodological Answer : Conduct a meta-analysis of binding assays (e.g., radioligand displacement studies) to identify methodological discrepancies (e.g., buffer pH, temperature). Use surface plasmon resonance (SPR) to quantify kinetic parameters (kon/koff) under physiological conditions. Cross-validate findings with molecular dynamics simulations to assess deuterium’s impact on ligand-receptor conformational stability .

Q. What experimental designs mitigate batch-to-batch variability in deuterated compound synthesis for multi-center trials?

  • Methodological Answer : Implement a factorial design to isolate variables (e.g., catalyst purity, reaction time). Use quality-by-design (QbD) principles to define critical process parameters (CPPs) and critical quality attributes (CQAs). Share raw spectral data and synthetic protocols via open-access repositories to enable cross-lab validation .

Q. How should researchers address ethical and methodological challenges in human studies involving this compound?

  • Methodological Answer : Adhere to Declaration of Helsinki guidelines for informed consent and data anonymization. Use stratified sampling to ensure demographic representation and pre-register trials on ClinicalTrials.gov . For mixed-methods studies, integrate quantitative PK data with qualitative patient-reported outcomes (e.g., pain diaries) using triangulation to enhance validity .

Data Contradiction and Validation

Q. What strategies resolve discrepancies between LC-MS/MS and immunoassay results for this compound quantification?

  • Methodological Answer : Perform a Bland-Altman analysis to assess systematic bias. Validate immunoassay cross-reactivity with deuterated metabolites via spiked recovery experiments. Publish raw datasets and analytical scripts in supplementary materials for peer scrutiny .

Q. How can researchers ensure reproducibility of deuterium isotope effects (IEs) in metabolic stability assays?

  • Methodological Answer : Standardize incubation conditions (e.g., hepatocyte viability >85%, NADPH concentration) across labs. Report IEs as ratios of intrinsic clearance (CLint) for deuterated vs. non-deuterated compounds. Use consensus guidelines from the International Consortium for Innovation and Quality in Pharmaceutical Development (IQ Consortium) .

Supplementary Material Guidelines

  • Data Repositories : Deposit raw NMR spectra, chromatograms, and statistical code in Zenodo or Figshare with DOI links.
  • Ethical Compliance : Document anonymization protocols and data storage locations (e.g., encrypted servers) per GDPR or HIPAA standards .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。